N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Overview
Description
“N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide” is a chemical compound with the linear formula C22H20N6O3S2. It has a molecular weight of 480.571 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is attached to a quinoline structure, another type of heterocyclic compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 480.571 and a linear formula of C22H20N6O3S2 .Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Triazoloquinoxaline Derivatives
A study detailed the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling methods, showcasing the chemical versatility of triazoloquinoxaline derivatives (Fathalla, 2015).
Antimicrobial and Anticancer Activities
Antimicrobial Activity
Research on various triazolo and thiadiazine derivatives has revealed significant antimicrobial properties. For instance, new 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines showed promising activities against several bacterial strains (Almajan et al., 2010).
Anticancer Activity
The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives has been targeted for their structural requirements essential for anticancer activity, with certain compounds displaying significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Molecular Docking and Theoretical Investigations
Molecular Docking Studies
Theoretical investigations and molecular docking studies have been conducted on sulfonamide derivatives for their potential as antimalarial agents and for COVID-19 drug applications. These studies provide insights into the molecular interactions and binding affinities of these compounds with biological targets (Fahim & Ismael, 2021).
Future Directions
Properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-12-10-13-4-2-3-5-16(13)24-18(12)22-23-19(24)28-11-17(25)21-14-6-8-15(9-7-14)29(20,26)27/h2-10H,11H2,1H3,(H,21,25)(H2,20,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRDIXNAXZJKHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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